N-Allylnormetazocine hydrochloride

Description

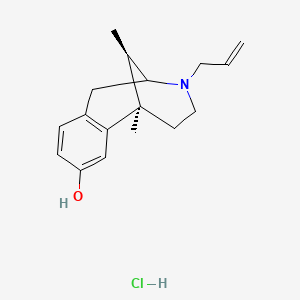

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H24ClNO |

|---|---|

Molecular Weight |

293.8 g/mol |

IUPAC Name |

(1R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17+;/m0./s1 |

InChI Key |

ZTGMHFIGNYXMJV-LQCMQXQBSA-N |

Isomeric SMILES |

C[C@H]1C2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Synonyms |

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |

Origin of Product |

United States |

Receptor Pharmacology of N Allylnormetazocine Hydrochloride

Sigma Receptor Interactions

The term "sigma receptor" was first proposed to describe the unique binding site responsible for the psychotomimetic actions of N-allylnormetazocine and related compounds. nih.gov Though initially thought to be a type of opioid receptor, it was later identified as a distinct entity, insensitive to the opioid antagonist naloxone. nih.govwikipedia.org Pharmacological research has since distinguished two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), both of which interact with N-allylnormetazocine. nih.gov

N-Allylnormetazocine exhibits stereoselective binding to the sigma-1 receptor, a key protein involved in cellular signaling and modulation of various neurotransmitter systems. nih.govnih.gov The (+)-enantiomer of N-allylnormetazocine, also referred to as (+)-SKF-10,047, is recognized as a potent sigma-1 receptor agonist and was the first compound found to selectively label this receptor. wikipedia.orgnih.gov

Research has consistently demonstrated that the (+)-isomer possesses a significantly higher affinity for the sigma-1 receptor compared to its (-)-counterpart. mdpi.com For instance, one study reported the Kᵢ value for (+)-N-allylnormetazocine at the sigma-1 receptor to be 300 nM. medchemexpress.com The agonist activity of the (+)-isomer at sigma-1 receptors has been linked to the stimulation of hippocampal cholinergic functions in animal models. nih.gov This stereoselectivity is a defining characteristic of the interaction between N-allylnormetazocine and the sigma-1 receptor, with the (+)-(1S,5S,9S) configuration being favorable for sigma-1 binding, while the (-)-(1R,5R,9R) configuration is more directed towards opioid receptors. mdpi.com

| Compound | Receptor | Kᵢ (nM) |

| (+)-N-Allylnormetazocine | Sigma-1 | 300 medchemexpress.com |

This table is interactive. Click on the headers to sort.

The interaction of N-allylnormetazocine with the sigma-2 receptor is less potent compared to its affinity for the sigma-1 receptor. medchemexpress.com The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cellular processes like proliferation. acs.org

Similar to the sigma-1 receptor, there is a degree of stereoselectivity in binding, although it is less pronounced. The (+)-isomer of N-allylnormetazocine binds to the sigma-2 receptor, but with a much lower affinity than for the sigma-1 receptor. medchemexpress.com One report indicates a Kᵢ value of 27 µM (27,000 nM) for (+)-N-allylnormetazocine at the sigma-2 receptor, highlighting a significant preference for the sigma-1 subtype. medchemexpress.com Studies on derivatives of N-normetazocine have further shown that the dextro isomers consistently exhibit higher selectivity for the sigma-1 receptor over the sigma-2 receptor. mdpi.com

| Compound | Receptor | Kᵢ (µM) |

| (+)-N-Allylnormetazocine | Sigma-2 | 27 medchemexpress.com |

This table is interactive. Click on the headers to sort.

The identification of endogenous ligands for sigma receptors is an ongoing area of research. Several endogenous molecules have been proposed to interact with and modulate these receptors. Certain neurosteroids, such as dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone, are known to interact with sigma-1 receptors and have been suggested as potential endogenous ligands. nih.govnih.govwikipedia.org DHEA, in particular, has been shown to be an agonist at sigma receptors. wikipedia.org Additionally, the naturally occurring psychedelic compound N,N-dimethyltryptamine (DMT) has been identified as a ligand for both sigma-1 and sigma-2 receptors. wikipedia.org

Opioid Receptor Interactions

N-Allylnormetazocine was originally synthesized and evaluated within the context of opioid pharmacology. wikipedia.org Its interactions with opioid receptors are complex and, like its sigma receptor activity, are highly dependent on the specific stereoisomer. nih.gov The opioid activity is primarily associated with the (-)-isomer, which exhibits properties of both an agonist at some opioid receptor subtypes and an antagonist at others. wikipedia.orgnih.gov

The mu-opioid receptor (MOR) is the primary target for many classical opioid analgesics. The interaction of N-allylnormetazocine with the MOR is characterized by antagonism, a property primarily attributed to the (-)-isomer. wikipedia.orgnih.gov The (-)-isomer of N-allylnormetazocine has been shown to block the effects of morphine and precipitate withdrawal in morphine-dependent animal models, consistent with MOR antagonist activity. nih.gov In contrast, the (+)-isomer does not significantly interact with the MOR. nih.gov Racemic (±)-N-allylnormetazocine acts as an antagonist at the MOR, with a reported Kᵢ value of 1.15 nM against the mouse receptor. wikipedia.org At a concentration of 1 nM, (+)-N-allylnormetazocine hydrochloride showed 28.5% inhibition at the mu-opioid receptor. medchemexpress.com

| Compound | Receptor | Kᵢ (nM) | Functional Activity |

| (±)-N-Allylnormetazocine | Mu-Opioid | 1.15 wikipedia.org | Antagonist wikipedia.org |

| (-)-N-Allylnormetazocine | Mu-Opioid | - | Antagonist nih.gov |

| (+)-N-Allylnormetazocine | Mu-Opioid | - | Very Low Affinity nih.gov |

This table is interactive. Click on the headers to sort.

The kappa-opioid receptor (KOR) is another major subtype of the opioid receptor family. Unlike its action at the MOR, racemic N-allylnormetazocine behaves as a moderate-efficacy partial agonist at the KOR. wikipedia.org This KOR agonist activity is believed to reside with the (-)-isomer. nih.govmdpi.com For (±)-N-allylnormetazocine, binding affinity for the KOR is high, with a reported Kᵢ of 0.4 nM. wikipedia.org Its functional activity as a partial agonist is demonstrated by an EC₅₀ of 24 nM and a maximal efficacy (Eₘₐₓ) of 66% in an in vitro assay using the mouse receptor. wikipedia.org In contrast, (+)-N-allylnormetazocine hydrochloride at a 1 nM concentration only produced 31% inhibition at the kappa receptor. medchemexpress.com

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Functional Activity |

| (±)-N-Allylnormetazocine | Kappa-Opioid | 0.4 wikipedia.org | 24 wikipedia.org | 66 wikipedia.org | Partial Agonist wikipedia.org |

This table is interactive. Click on the headers to sort.

Delta-Opioid Receptor (DOR) Ligand Properties

N-Allylnormetazocine hydrochloride demonstrates a notably weak interaction with the delta-opioid receptor (DOR). Research indicates that its activity at this receptor is minimal compared to its effects on other targets. Specifically, at a concentration of 1 nM, (+)-N-Allylnormetazocine hydrochloride has been shown to cause only a minor inhibition of the delta-opioid receptor. medchemexpress.com This low level of activity suggests that the delta-opioid receptor is not a primary site of action for this compound. In contrast to its effects at other receptors, its properties as a DOR ligand are characterized by low affinity and efficacy. medchemexpress.comwikipedia.org

| Compound | Concentration | Receptor | % Inhibition | Source |

|---|---|---|---|---|

| (+)-N-Allylnormetazocine hydrochloride | 1 nM | δ-Opioid Receptor | 2.5% | medchemexpress.com |

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

This compound is well-documented to interact with the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. nih.govnih.govelifesciences.orgresearchgate.netresearchgate.net Its mechanism of interaction is primarily through a specific binding site within the receptor's ion channel.

The primary mechanism by which N-Allylnormetazocine modulates NMDA receptor function is through its interaction with the phencyclidine (PCP) binding site. nih.gov This site, located within the ion channel of the NMDA receptor, is also known as the PCP site 1. tocris.com N-Allylnormetazocine, particularly its dextrorotatory isomer (+)-N-Allylnormetazocine (also known as (+)-SKF 10,047), binds to this site and acts as a non-competitive antagonist. nih.gov This means it blocks the flow of ions through the channel, thereby inhibiting NMDA receptor activity. This action is "use-dependent," meaning the compound can only access its binding site when the channel is opened by the binding of the primary agonists, glutamate (B1630785) and glycine.

It is important to note that N-Allylnormetazocine is also a prototypic agonist for sigma (σ) receptors. researchgate.net Historically, sigma receptors were considered a type of opioid receptor, but are now known to be a distinct class of proteins. wikipedia.org The sigma-1 receptor, in particular, is associated with the psychotomimetic effects of compounds like PCP and N-Allylnormetazocine. wikipedia.org The binding of N-Allylnormetazocine to the PCP site on the NMDA receptor is a key component of its pharmacological profile, contributing to its effects on glutamatergic neurotransmission.

N-Allylnormetazocine's interaction with the PCP binding site within the NMDA receptor's ion channel represents a form of allosteric modulation. nih.gov Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) agonist binding site, thereby altering the receptor's properties. wikipedia.org In the case of N-Allylnormetazocine, its binding to the intra-channel PCP site allosterically inhibits the receptor's function by physically obstructing the channel pore. This is classified as uncompetitive antagonism because it requires the receptor to be activated by its agonists before the blocking site becomes accessible.

While the term "allosteric modulator" can also refer to compounds that bind to external sites on the receptor to either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) its function without directly blocking the channel, the primary described modulatory effect of N-Allylnormetazocine on the NMDA receptor is through this intra-channel, uncompetitive mechanism. nih.govelifesciences.org

Interactions with Other Receptor Systems

Beyond the opioid and NMDA receptor systems, this compound interacts with several ion channels, further contributing to its complex pharmacological profile.

Research has demonstrated that N-Allylnormetazocine inhibits voltage-gated calcium channels (VGCCs). The sigma-1 receptor agonist activity of (+)-SKF 10,047 is linked to the inhibition of VGCCs. Studies in rat retinal ganglion cells showed that (+)-SKF 10,047 inhibited KCl-induced calcium influx in a concentration-dependent manner, an effect that was occluded by the L-type VGCC blocker nifedipine, suggesting a primary action on L-type channels. The inhibition of calcium currents was reversible and concentration-dependent.

Furthermore, the activation of sigma-1 receptors by SKF10047 has been shown to inhibit the release of the neurotransmitter glutamate from nerve terminals. This effect is attributed to a reduction in calcium entry through presynaptic N-type (Ca(v)2.2) and P/Q-type (Ca(v)2.1) voltage-dependent calcium channels.

| Compound | Channel Type | Effect | System | Source |

|---|---|---|---|---|

| (+)-SKF 10047 | L-type VGCC | Inhibition | Rat Retinal Ganglion Cells | |

| SKF 10047 | N-type (Ca(v)2.2) & P/Q-type (Ca(v)2.1) | Inhibition | Rat Cortical Nerve Terminals |

N-Allylnormetazocine has been reported to inhibit potassium (K+) channels, an effect that appears to be mediated by its action at sigma-1 receptors. For instance, some studies have noted that sigma-1 receptor agonists can directly inhibit small-conductance calcium-activated potassium (SK) channels. While detailed studies characterizing the specific subtypes of potassium channels affected by N-Allylnormetazocine and its precise potency are limited, the existing evidence points towards an inhibitory role. This interaction may contribute to its effects on neuronal excitability. It has also been noted that other psychoactive compounds with activity at sigma receptors can block hERG potassium channels, which are critical for cardiac repolarization, though this specific action has not been definitively quantified for N-Allylnormetazocine itself.

Endothelin Receptors

The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. mdpi.com Extensive review of the scientific literature reveals no significant direct interaction between this compound and endothelin receptors. Radioligand binding assays and functional studies reported to date have not established any notable affinity or modulatory effect of this compound on either ETA or ETB receptors. The primary pharmacological actions of this compound appear to be mediated through other receptor systems.

Dopaminergic Systems

This compound exhibits a complex and indirect interaction with the dopaminergic system. While not a high-affinity ligand for dopamine (B1211576) receptors, its effects are, in part, mediated through modulation of dopaminergic neurotransmission.

Research has demonstrated that the behavioral effects of N-Allylnormetazocine can be influenced by the state of the dopaminergic system. In studies investigating stress-induced motor suppression in mice, the effects of (+/-)-SKF-10,047 were attenuated by the dopamine receptor antagonist, pimozide. nih.gov Furthermore, the destruction of dopaminergic neurons via pretreatment with 6-hydroxydopamine also diminished the restorative effects of (+/-)-SKF-10,047 on motor suppression. nih.gov This suggests that an intact dopaminergic system is necessary for some of the behavioral manifestations of N-Allylnormetazocine's action.

Functionally, both the (+) and (-) enantiomers of SKF-10,047, when administered intravenously, have been shown to increase the firing rate of most dopamine neurons in the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov However, when applied directly onto the neurons via microiontophoresis, the compound produced no consistent effects, indicating that its influence on dopaminergic neuronal activity is likely indirect. nih.gov This is further supported by findings that (+/-)-SKF-10,047 can reverse a decrease in striatal dopamine turnover associated with conditioned suppression. nih.gov

Binding studies have quantified the affinity of N-Allylnormetazocine for dopamine receptor subtypes, revealing a lower affinity compared to its primary targets.

| Receptor Subtype | Ki (nM) | Species | Reference |

|---|---|---|---|

| D1 | 900 | Rat | wikipedia.org |

| D2 | 120-300 | Rat | wikipedia.org |

Cholinergic Systems

The interaction of this compound with cholinergic systems appears to be primarily modulatory and stereoselective, with evidence pointing towards an indirect mechanism of action likely mediated by sigma-1 receptors.

A key study demonstrated that the putative sigma-1 receptor agonist, (+)-SKF-10,047, elicited an increase in the extracellular levels of acetylcholine (B1216132) in the hippocampus of rats. nih.gov This effect was not observed with the (-)-enantiomer, (-)-SKF-10,047, highlighting the stereoselectivity of this action. nih.gov The increase in hippocampal acetylcholine stimulated by (+)-SKF-10,047 was reversed by the administration of haloperidol, a compound known to antagonize sigma-1 receptors. nih.gov This suggests that the pro-cholinergic effects of the (+)-isomer are not due to direct action at cholinergic receptors but are instead a downstream consequence of sigma-1 receptor activation.

Molecular and Cellular Mechanisms of N Allylnormetazocine Hydrochloride Action

Regulation of Intracellular Calcium Dynamics

N-Allylnormetazocine hydrochloride exerts significant control over the concentration of calcium ions within cells, a critical aspect of neuronal signaling and function. nih.govwikipedia.org This regulation is achieved through its interaction with various ion channels and receptors.

Modulation of Calcium Influx through VGCCs

This compound has been shown to modulate the influx of calcium through voltage-gated calcium channels (VGCCs). nih.govnih.gov As a sigma-1 receptor agonist, it can inhibit the depolarization-induced increase in cytosolic free calcium concentration ([Ca²⁺]c). nih.gov This effect is not due to an alteration of the cell's membrane potential but rather a direct influence on the channels themselves. nih.gov Specifically, the inhibitory action on glutamate (B1630785) release by N-Allylnormetazocine is prevented by blocking Ca(v)2.2 (N-type) and Ca(v)2.1 (P/Q-type) voltage-gated calcium channels. nih.gov This suggests that the activation of sigma-1 receptors by N-Allylnormetazocine leads to a reduction in calcium entry through these specific types of VGCCs. nih.govnih.gov

| Channel Type | Role in N-Allylnormetazocine Action | Reference |

| Ca(v)2.2 (N-type) | Blockade prevents the inhibitory effect of N-Allylnormetazocine on glutamate release. | nih.gov |

| Ca(v)2.1 (P/Q-type) | Blockade prevents the inhibitory effect of N-Allylnormetazocine on glutamate release. | nih.gov |

| L-type | Implicated in synapse elimination, a process potentially influenced by calcium modulation. | nih.govnih.gov |

Impact on NMDA Receptor-Mediated Calcium Signals

The N-methyl-D-aspartate (NMDA) receptor is a crucial channel for calcium influx in response to the neurotransmitter glutamate. nih.govnih.gov N-Allylnormetazocine's interaction with the NMDA receptor is complex. While some of its psychotomimetic effects were initially and incorrectly attributed to sigma-1 receptor agonism, subsequent research established that these effects are, in fact, caused by antagonism of the NMDA receptor. wikipedia.org Excessive stimulation of NMDA receptors leads to a massive influx of calcium, a phenomenon known as excitotoxicity, which can result in neuronal death. nih.gov By acting as an NMDA receptor antagonist, N-Allylnormetazocine can modulate this calcium influx, which has implications for both normal synaptic plasticity and pathological conditions. wikipedia.orgnih.gov The activation of NMDA receptors is a coincidence detector, requiring both glutamate binding and membrane depolarization to remove a magnesium block and allow calcium to flow. youtube.com

Influence on Neurotransmitter Release and Signaling

This compound significantly impacts the release and signaling of several key neurotransmitters in the brain, including dopamine (B1211576), acetylcholine (B1216132), and glutamate.

Dopaminergic Neurotransmission Modulation

N-Allylnormetazocine can influence the dopaminergic system. nih.gov Research has shown that compounds that inhibit dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine (B1679862) from dopamine, can induce the release of dopamine from central dopamine nerves. nih.gov While the direct action of N-Allylnormetazocine on dopamine release is multifaceted, its interactions with receptors that modulate dopaminergic pathways are significant. For instance, its activity at sigma receptors can indirectly affect dopamine signaling. nih.gov

Cholinergic Neurotransmission Modulation

The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is also modulated by N-Allylnormetazocine. nih.govyoutube.com Specifically, the (+)-isomer of N-Allylnormetazocine, a putative sigma-1 receptor agonist, has been shown to increase the extracellular levels of acetylcholine in the hippocampus of rats. nih.gov This effect is stereoselective, as it is not observed with the (-)-isomer, and can be reversed by the sigma-1 receptor antagonist haloperidol. nih.gov This suggests that N-Allylnormetazocine, through sigma-1 receptor activation, can enhance cholinergic function in brain regions critical for memory and cognition. nih.gov Acetylcholine itself is a major neurotransmitter in the parasympathetic nervous system and is involved in various functions, including muscle contraction and glandular secretion. youtube.comnih.gov

Glutamatergic Neurotransmission Modulation

This compound has a pronounced effect on the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. nih.govnih.gov As a sigma-1 receptor agonist, it inhibits the release of glutamate from nerve terminals in the rat cerebral cortex. nih.gov This inhibition is dependent on extracellular calcium and is linked to a decrease in the cytosolic calcium concentration ([Ca²⁺]c) by affecting presynaptic voltage-dependent calcium channels. nih.gov The process involves the vesicular transporter, as the inhibitor bafilomycin A1 prevents the effect of N-Allylnormetazocine. nih.gov Furthermore, the inhibitory effect on glutamate release is also associated with the suppression of the protein kinase C (PKC) signaling pathway. nih.gov

| Finding | Mechanism | Consequence | Reference |

| Inhibition of Glutamate Release | Activation of sigma-1 receptors, leading to reduced Ca²⁺ influx through N-type and P/Q-type VGCCs and suppression of the PKC pathway. | Decreased excitatory neurotransmission. | nih.gov |

| NMDA Receptor Antagonism | Direct blocking of the NMDA receptor ion channel. | Modulation of Ca²⁺ influx and prevention of excitotoxicity. | wikipedia.org |

Preclinical Investigations of N Allylnormetazocine Hydrochloride in Research Models

In Vitro Pharmacological Characterization

In vitro studies have been fundamental in characterizing the binding affinities and functional activities of N-Allylnormetazocine at its primary molecular targets. These assays provide a controlled environment to dissect the compound's direct interactions with specific receptors and cellular pathways.

Radioligand binding assays have been instrumental in defining the receptor interaction profile of N-Allylnormetazocine. These studies have revealed that NANM is not a highly selective compound, exhibiting affinity for several different receptor types. The (+)-isomer is considered a prototypical agonist for the sigma-1 (σ1) receptor nih.gov. However, the racemic compound and its isomers also bind to the phencyclidine (PCP) site within the N-methyl-D-aspartate (NMDA) receptor complex and the kappa opioid receptor (KOR) nih.gov.

Early research identified specific, high-affinity binding sites for [3H]SKF-10,047 in guinea pig brain tissue that were inaccessible to the potent opioid etorphine, suggesting these sites were distinct from classical opioid receptors and likely represented sigma receptors nih.gov. Scatchard analysis of this binding revealed a single class of sites with an apparent dissociation constant (Kd) of 252 nM nih.gov. These binding sites were also found in rat liver membranes, where they similarly failed to interact with classical opiates like morphine and naloxone but showed high affinity for benzomorphans and various psychotropic drugs such as haloperidol and phencyclidine nih.govosti.gov.

The affinity of NANM for these different sites is stereoselective. Studies have focused on distinguishing the binding properties of its enantiomers, with (+)-NANM being particularly important for its sigma receptor activity and its non-opioid psychotomimetic effects nih.gov. The compound's interaction with multiple receptors, including sigma, NMDA, and opioid receptors, complicates the interpretation of its pharmacological effects and underscores the importance of using selective ligands and knockout models to dissect its mechanisms of action.

| Receptor Target | Isomer | Preparation | Affinity Value (Kd) | Reference |

|---|---|---|---|---|

| Sigma Receptor (Etorphine-inaccessible) | Racemic ([3H]SKF-10,047) | Guinea Pig Brain | 252 nM | nih.gov |

| Sigma-Opioid Site | Not Specified | Rat Liver Membranes | High Affinity | nih.govosti.gov |

| NMDA Receptor (PCP Site) | Racemic | Rodent Brain | Binds with affinity | nih.gov |

| Kappa Opioid Receptor (KOR) | Racemic | Rodent Brain | Binds with affinity | nih.gov |

Functional assays have provided critical insights into the cellular consequences of N-Allylnormetazocine's receptor interactions. A significant area of investigation has been its effect on NMDA receptor function. In primary cultures of rat cerebellar granule cells, (+)-SKF 10,047 was shown to inhibit the increase in intracellular calcium stimulated by NMDA in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 0.8 µM. ahajournals.orgahajournals.org This effect was specific, as the compound did not prevent calcium influx stimulated by kainic acid or potassium chloride (KCl) ahajournals.orgahajournals.org. This suggests that the neuroprotective effects observed with (+)-SKF 10,047 in models of ischemia are likely mediated through its interaction with the NMDA receptor complex ahajournals.orgnih.gov.

Further functional studies have explored the role of NANM beyond the NMDA receptor. For instance, research using cell lines has investigated its impact on the serotonin (B10506) transporter (SERT). In these studies, SKF-10,047 was found to augment the membrane trafficking and uptake activity of SERT, including a C-terminus-deleted mutant of the transporter that is typically retained in the endoplasmic reticulum nih.gov. Interestingly, this effect appeared to be independent of the sigma-1 receptor, as sigma-1 receptor knockdown did not prevent the facilitatory effects of SKF-10,047 on SERT function researchgate.net.

| Assay | Model System | Isomer | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Intracellular Calcium Measurement | Primary Cultured Rat Cerebellar Granule Cells | (+) | Inhibited NMDA-stimulated Ca2+ influx (IC50 = 0.8 µM) | Interaction with the NMDA receptor | ahajournals.orgahajournals.org |

| Serotonin Uptake Assay | COS-7 and AD293 cells expressing SERT | Not Specified | Augmented membrane trafficking and uptake activity of SERT | Sigma-1 receptor-independent mechanism | nih.govresearchgate.net |

| Neuroprotection Assay | Cultured Rat Cerebellar Granule Cells | (+) | Protected against glutamate-induced excitotoxicity (50% protection at 3.3 µM) | Interaction with the NMDA receptor | nih.gov |

In Vivo Studies in Animal Models (Mechanistic Focus)

In vivo studies in animal models have been essential for understanding the behavioral effects of N-Allylnormetazocine and linking them to the underlying neurobiological mechanisms identified in vitro.

Sensorimotor gating, often measured using the prepulse inhibition (PPI) of the acoustic startle reflex, is a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders. Research has shown that N-Allylnormetazocine disrupts PPI in rodents, a finding consistent with the effects of other NMDA receptor antagonists like phencyclidine (PCP) and ketamine nih.gov.

Studies in C57BL/6J mice demonstrated that racemic NANM and its (+)-isomer produced a dose-dependent disruption of PPI, whereas the (-)-isomer was ineffective nih.gov. To determine the receptor mechanism responsible for this effect, researchers pretreated the animals with selective antagonists. Neither the selective kappa opioid receptor (KOR) antagonist nor-binaltorphimine nor the selective sigma-1 antagonist NE-100 was able to prevent the PPI disruption caused by NANM. Furthermore, a selective KOR agonist did not affect PPI on its own. These findings strongly indicate that the disruption of sensorimotor gating by NANM is mediated by its action at the PCP site of the NMDA receptor, rather than through its effects at KOR or sigma-1 receptors nih.gov.

N-Allylnormetazocine has been shown to stimulate locomotor behavior in animal models. Investigations into the mechanism of this psychomotor stimulant effect suggest an interaction with central dopaminergic systems. In one key study, the depletion of mesolimbic dopamine (B1211576), achieved by injecting 6-hydroxydopamine into the ventral tegmental area (A10 region) of rats, effectively blocked the locomotor hyperactivity induced by SKF-10,047 nih.gov.

This same lesion also blocked the hyperactivity induced by phencyclidine and amphetamine, but not that caused by caffeine or scopolamine. This pattern of results suggests that the stimulant effects of N-Allylnormetazocine on locomotor activity depend on the integrity of the mesolimbic dopamine system and likely involve presynaptic dopaminergic mechanisms, similar to amphetamine and PCP nih.gov.

Drug discrimination paradigms are used to assess the subjective internal state produced by a compound. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo. Rats trained to discriminate (+)-N-Allylnormetazocine from saline generalize this cue to other compounds, most notably non-competitive NMDA antagonists like phencyclidine (PCP) and ketamine nih.govbohrium.com. This suggests that NANM produces subjective effects that are similar to those of dissociative anesthetics.

The precise receptor mechanism mediating these discriminative stimulus properties has been a subject of investigation and debate. While (+)-NANM is a prototypical sigma ligand, evidence suggests the sigma receptor may not be solely responsible for its discriminative cue. One study found that several other compounds with high affinity for the sigma recognition site, such as haloperidol and BMY 14802, did not generalize to the (+)-NANM cue nih.gov. In contrast, the selective NMDA receptor antagonist MK-801, which lacks significant affinity for the sigma site, fully generalized to the (+)-NANM cue nih.gov. This points towards a primary role for NMDA receptor antagonism in the discriminative effects of NANM. However, other research suggests the stimulus properties cannot be explained by actions at either the sigma or PCP binding sites alone and may involve concurrent actions at both nih.gov. Furthermore, the opioid antagonist naloxone does not block the discriminative effects of NANM, indicating that opioid receptors are not involved in producing this particular subjective state bohrium.comnih.gov.

Investigational Studies on Neurotransmission Modulation in Vivo

N-Allylnormetazocine (NANM), also known as SKF-10,047, has been shown in preclinical in vivo models to modulate several key neurotransmitter systems, primarily through its interaction with sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Its effects are complex, influencing dopaminergic, glutamatergic, and to a lesser extent, serotonergic pathways.

Dopaminergic System: A significant body of research indicates that N-Allylnormetazocine hydrochloride interacts closely with the dopaminergic system. nih.gov Studies using single-unit recording techniques in midbrain dopamine (DA) neurons revealed that intravenous administration of both the (+)- and (-)-enantiomers of N-Allylnormetazocine increased the firing rate of most neurons in the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov This suggests an indirect influence on the activity of these dopamine neurons. nih.gov Further research has demonstrated that the compound can reverse stress-induced decreases in striatal dopamine turnover. nih.gov The locomotor hyperactivity induced by N-Allylnormetazocine appears to be dependent on the integrity of the mesolimbic dopamine system, as depletion of dopamine in the A10 region of the ventral tegmental area blocked these stimulatory effects. nih.gov This suggests the compound acts through presynaptic dopaminergic mechanisms within the nucleus accumbens system. nih.gov These interactions are believed to be mediated by sigma receptors, which are closely linked to the dopaminergic neuronal system. nih.gov

Glutamatergic System: N-Allylnormetazocine also interacts with the glutamatergic system, primarily through its binding to the phencyclidine (PCP) site located within the NMDA receptor channel. nih.gov This interaction is thought to mediate some of its psychotomimetic effects. nih.gov For instance, the disruption of prepulse inhibition (a measure of sensorimotor gating) caused by N-Allylnormetazocine is attributed to its action at the PCP receptor, rather than its effects on sigma-1 or kappa opioid receptors. nih.gov Research has shown that sigma-1 receptor agonists can potentiate NMDA neurotransmission, which may contribute to cognitive effects observed in various models. nih.gov

Serotonergic System: While the primary focus of in vivo research has been on dopamine and glutamate (B1630785), interactions with the serotonergic system are also recognized. Sigma-1 receptor activation can influence serotonergic neurotransmission, although the specific in vivo effects of N-Allylnormetazocine on serotonin release and turnover are less extensively characterized than its effects on the dopaminergic system. The complexity of serotonin receptor subtypes and their interaction with other systems, like the opioidergic system, suggests that N-Allylnormetazocine may have indirect modulatory effects. nih.gov

Table 1: Summary of this compound Effects on Neurotransmission in Vivo

| Neurotransmitter System | Observed Effect | Mediating Receptor/Site | Research Model Finding |

|---|---|---|---|

| Dopaminergic | Increased firing rate of A9 & A10 neurons | Sigma (σ) Receptors | Intravenous administration increased neuronal activity. nih.gov |

| Reversal of decreased striatal dopamine turnover | Sigma (σ) Receptors | Reversed stress-induced motor suppression and dopamine turnover decrease. nih.gov | |

| Stimulation of locomotor activity | Presynaptic Dopaminergic Mechanisms | Locomotor effects blocked by dopamine depletion in the ventral tegmental area. nih.gov | |

| Glutamatergic | NMDA receptor channel blockade | Phencyclidine (PCP) Site | Disruption of prepulse inhibition mediated by interactions with the PCP receptor. nih.gov |

| Potentiation of NMDA neurotransmission | Sigma-1 (σ1) Receptors | Sigma-1 agonists have been shown to potentiate the effects of NMDA on pyramidal neurons. nih.gov | |

| Serotonergic | Indirect Modulation | Sigma-1 (σ1) Receptors | Interactions are plausible due to the known influence of sigma receptors on the serotonergic system, though less directly studied for this compound. nih.gov |

Effects on Specific Neural Circuits and Brain Regions

The modulatory effects of this compound on neurotransmission manifest through its action on specific neural circuits and brain regions. In vivo studies have identified several key areas where the compound exerts its influence.

Midbrain Dopamine Regions (VTA and Substantia Nigra): The ventral tegmental area (VTA) and substantia nigra (A9 region) are primary sites of action. As noted, N-Allylnormetazocine increases the firing rate of dopamine neurons in these regions. nih.gov The VTA is a critical component of the mesolimbic pathway, which projects to the nucleus accumbens. wickedneuro.com The locomotor-stimulating effects of the compound are dependent on this VTA-nucleus accumbens circuit, as lesions of the VTA prevent the hyperactivity, indicating a crucial role for this pathway in mediating the behavioral effects of the drug. nih.gov

Striatum and Nucleus Accumbens: The striatum and its ventral component, the nucleus accumbens, are key terminal fields of the midbrain dopamine neurons and are significantly affected by N-Allylnormetazocine. The compound reverses decreases in dopamine turnover specifically within the striatum in response to stress. nih.gov Its ability to stimulate locomotor behavior is linked to presynaptic actions within the nucleus accumbens. nih.gov The nucleus accumbens is a central region for processing reward and motivation, and modulation of dopamine release in this area is a common mechanism for many psychoactive substances. wickedneuro.comnih.gov Some antipsychotic drugs that have a high affinity for sigma sites, such as haloperidol, also show significant binding in the striatum. pnas.org

Cortical and Limbic Structures: Sigma receptors, a primary target of N-Allylnormetazocine, are found in cortical and limbic structures. fujita-hu.ac.jp In vivo binding studies in mice have shown a distinct regional distribution for the (+)- and (-)-isomers of N-Allylnormetazocine throughout the brain, indicating that each isomer binds to a unique class of sites. nih.gov The prelimbic prefrontal cortex, which sends projections to the nucleus accumbens, is involved in decision-making and behavioral control. musc.edu Disruption of this cortico-striatal circuitry is implicated in compulsive drug-seeking behaviors. musc.edu

Hippocampus: The hippocampus is another brain region where the effects of N-Allylnormetazocine have been observed, particularly in the context of NMDA receptor modulation. In the CA3 region of the rat hippocampus, sigma-1 receptor agonists have been shown to potentiate the effects of NMDA on pyramidal neurons, suggesting a role in modulating synaptic plasticity and cognitive functions associated with this region. nih.gov

Table 2: Effects of this compound on Specific Brain Regions and Circuits

| Brain Region / Circuit | Primary Neurotransmitter System Involved | Observed In Vivo Effect | Functional Implication |

|---|---|---|---|

| Ventral Tegmental Area (VTA) / A10 | Dopaminergic | Increased firing rate of dopamine neurons. nih.gov | Modulation of the origin of the mesolimbic reward pathway. |

| Substantia Nigra / A9 | Dopaminergic | Increased firing rate of dopamine neurons. nih.gov | Influence on the nigrostriatal pathway involved in motor control. |

| Mesolimbic Pathway (VTA to Nucleus Accumbens) | Dopaminergic | Essential for locomotor stimulant effects. nih.gov | Mediation of motivational and motor responses. |

| Striatum / Nucleus Accumbens | Dopaminergic | Reversal of decreased dopamine turnover; site of presynaptic action for locomotor effects. nih.govnih.gov | Key site for reward processing and behavioral activation. |

| Prefrontal Cortex | Glutamatergic, Dopaminergic | High density of sigma receptors; part of circuits modulated by the compound. fujita-hu.ac.jpmusc.edu | Potential modulation of executive function and decision-making. |

| Hippocampus (CA3 Region) | Glutamatergic | Potentiation of NMDA effects via sigma-1 receptor agonism. nih.gov | Influence on synaptic plasticity and memory processes. |

Advanced Research Methodologies and Analytical Approaches for N Allylnormetazocine Hydrochloride

In Vitro Functional Assay Development

Beyond determining binding affinity, in vitro functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor. For N-Allylnormetazocine, various functional assays have been developed and employed, often using cell lines like Human Embryonic Kidney (HEK293) cells that are genetically modified to express a single type of receptor (e.g., mu, delta, or kappa opioid receptors). acs.org

These assays measure the cellular response following receptor activation. A common method is the calcium mobilization assay, which detects changes in intracellular calcium levels, a downstream effect of G-protein coupled receptor signaling. nih.gov Other assays measure the inhibition of adenylyl cyclase or the activation of G-proteins.

Studies using these systems have revealed the compound's complex activity. For instance, (±)-N-Allylnormetazocine has been characterized as a moderate-efficacy partial agonist at the κ-opioid receptor (KOR) and an antagonist at the μ-opioid receptor (MOR). acs.org The levorotatory isomer, (-)-N-Allylnormetazocine, is primarily responsible for the opioid receptor interactions, while both isomers exhibit activity at sigma receptors. nih.govnih.gov

Functional Activity of (±)-N-Allylnormetazocine at Opioid Receptors

This table summarizes the functional parameters of racemic N-Allylnormetazocine at different opioid receptors expressed in HEK293 cells.

| Receptor | Activity Type | EC₅₀ (nM) | Eₘₐₓ (%) | Kᵢ (nM) |

|---|---|---|---|---|

| κ-Opioid Receptor (KOR) | Partial Agonist | 24 | 66 | 0.4 |

| μ-Opioid Receptor (MOR) | Antagonist | N/A | N/A | 1.15 |

| δ-Opioid Receptor (DOR) | Low Potency Agonist | 184 (IC₅₀) | 68 (Iₘₐₓ) | N/A |

Molecular Modeling and Computational Chemistry Approaches

Molecular modeling and computational chemistry provide powerful tools to visualize and understand the interactions between a ligand like N-Allylnormetazocine and its receptors at an atomic level. These approaches are particularly valuable for interpreting structure-activity relationships (SAR) and guiding the design of new, more selective compounds. nih.govcnr.it

Docking simulations are used to predict the most likely binding pose of N-Allylnormetazocine within the binding pocket of a receptor. nih.govnih.gov These models rely on the crystal structures of receptors, such as the mu- and kappa-opioid receptors. For the N-normetazocine scaffold, computational studies have confirmed that the rigid benzomorphan (B1203429) core mimics key interactions of endogenous opioid peptides. cnr.it The orientation and properties of the N-substituent (the allyl group in this case) are shown to be crucial for determining the affinity and functional profile at different opioid receptors. nih.govcnr.it

Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movements of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes involved in receptor activation or antagonism. nih.gov These computational methods have been instrumental in the development of novel N-normetazocine derivatives, allowing researchers to predict how changes to the N-substituent might alter the compound's profile, for instance, shifting it from a dual-target MOR/DOR agonist to a selective MOR ligand. nih.govcnr.itnih.gov

Co-localization and Imaging Techniques in Cellular Systems

At the tissue level, autoradiography using ³H-NANM has been used to map the distribution of its specific binding sites within the rat brain. These studies revealed a high density of sites in regions such as the hippocampus, thalamus, and hypothalamus, and a lower density in the cerebellum, providing a neuroanatomical basis for its observed behavioral effects. wikipedia.org

At the cellular level, immunocytochemistry and electron microscopy techniques have been used to investigate the co-localization of the receptors targeted by N-Allylnormetazocine. For example, studies have demonstrated that mu-opioid receptors (a target for N-Allylnormetazocine's antagonist activity) and NMDA receptors are often co-localized on the same dendrites in neurons of the dorsal horn. This anatomical proximity provides a potential mechanism for the functional interactions observed between the opioid and NMDA systems.

Future Directions and Research Applications of N Allylnormetazocine Hydrochloride As a Pharmacological Tool

Utility in Differentiating Sigma Receptor Subtypes

One of the most significant applications of N-Allylnormetazocine hydrochloride lies in its ability to differentiate between the two main subtypes of sigma receptors: sigma-1 (σ1) and sigma-2 (σ2). nih.gov This is largely due to the stereoselective binding of its enantiomers. The (+)-isomer of N-Allylnormetazocine, also referred to as (+)-SKF-10,047, exhibits a significantly higher affinity for the σ1 receptor compared to the σ2 receptor. wikipedia.orgmedchemexpress.com In contrast, the (-)-isomer has very low affinity for the σ1 receptor. wikipedia.org

This differential affinity allows researchers to use the isomers as selective probes. For instance, (+)-N-Allylnormetazocine can be used to selectively label and study the σ1 receptor. wikipedia.org Research has demonstrated that the psychotomimetic effects of N-Allylnormetazocine are associated with sigma receptors, while its opioid-like properties reside with the (-)-isomer, which interacts with mu and kappa opioid receptors. nih.gov This distinction is crucial for isolating and understanding the specific physiological roles of the σ1 receptor.

The table below summarizes the binding affinities of the enantiomers of this compound for sigma and opioid receptors, highlighting its utility in receptor differentiation.

| Compound/Isomer | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue |

| (+)-N-Allylnormetazocine | σ1 | 300 nM medchemexpress.com | Not Specified |

| (+)-N-Allylnormetazocine | σ2 | 27 µM medchemexpress.com | Not Specified |

| (-)-N-Allylnormetazocine | σ1 | 1,800–4,657 nM wikipedia.org | Guinea pig brain membranes wikipedia.org |

| (-)-N-Allylnormetazocine | µ-opioid | 3.0 nM wikipedia.org | Guinea pig brain membranes wikipedia.org |

| (-)-N-Allylnormetazocine | κ-opioid | 4.7 nM wikipedia.org | Guinea pig brain membranes wikipedia.org |

| (-)-N-Allylnormetazocine | δ-opioid | 15 nM wikipedia.org | Guinea pig brain membranes wikipedia.org |

Applications in Investigating Ion Channel Modulation

This compound has been shown to modulate the activity of various ion channels, an action that contributes to its complex pharmacological profile. sigmaaldrich.cn Ion channels are fundamental to neuronal excitability and signaling, making them important targets in pharmacological research. iasp-pain.orgionchannellibrary.com

Research indicates that (+)-N-Allylnormetazocine can directly inhibit voltage-gated sodium channels (NaV), specifically NaV1.2 and NaV1.4 isoforms. sigmaaldrich.cnresearchgate.net This inhibition appears to be independent of sigma-1 receptor activation, as it persists even when sigma-1 receptors are blocked by antagonists or their expression is reduced. researchgate.net The compound shows a preference for interacting with the inactivated state of these channels, which is a common mechanism for many local anesthetics and anticonvulsant drugs. researchgate.net Furthermore, studies have suggested that N-Allylnormetazocine also inhibits K+ and Ca2+ channels, an effect believed to be mediated through sigma-1 receptor activation. sigmaaldrich.cn This modulation of multiple ion channels underscores the compound's potential as a tool to investigate the intricate relationship between sigma receptors and ion channel function in neuronal processes.

The table below details the observed effects of N-Allylnormetazocine on various ion channels.

| Ion Channel | Effect of N-Allylnormetazocine | Proposed Mechanism |

| NaV1.2 | Inhibition sigmaaldrich.cnresearchgate.net | Direct, independent of sigma-1 receptor researchgate.net |

| NaV1.4 | Inhibition sigmaaldrich.cnresearchgate.net | Direct, independent of sigma-1 receptor researchgate.net |

| K+ channels | Inhibition sigmaaldrich.cn | Via sigma-1 receptor activation sigmaaldrich.cn |

| Ca2+ channels | Inhibition sigmaaldrich.cn | Via sigma-1 receptor activation sigmaaldrich.cn |

Research into Neurotransmission Systems and Synaptic Plasticity

This compound serves as a valuable tool for exploring the modulation of various neurotransmitter systems and the mechanisms of synaptic plasticity. Its effects are particularly notable in the cholinergic and glutamatergic systems.

Studies have shown that the (+)-isomer of N-Allylnormetazocine, a putative σ1 receptor agonist, increases the extracellular levels of acetylcholine (B1216132) in the hippocampus of rats. nih.gov This effect is stereoselective, as it is not produced by the (-)-isomer, and can be reversed by the σ1 receptor antagonist haloperidol. nih.gov This suggests a direct involvement of σ1 receptors in modulating hippocampal cholinergic function, which is critical for learning and memory. nih.gov

In the context of glutamatergic transmission, N-Allylnormetazocine has been found to inhibit the release of glutamate (B1630785) from nerve terminals in the rat cerebral cortex. nih.gov This inhibitory effect is mediated by the activation of σ1 receptors and is associated with a reduction in calcium influx through presynaptic voltage-dependent calcium channels (N-type and P/Q-type). nih.gov Furthermore, this process involves the suppression of the protein kinase C (PKC) signaling cascade. nih.gov These findings highlight the role of σ1 receptors in modulating excitatory neurotransmission and suggest that compounds like N-Allylnormetazocine can be used to probe the mechanisms underlying synaptic plasticity.

Some research also indicates that N-Allylnormetazocine can influence the serotonin (B10506) transporter (SERT), accelerating its membrane trafficking and uptake activity. nih.govresearchgate.net Interestingly, this effect appears to be independent of the sigma-1 receptor, suggesting an alternative mechanism of action that could involve the upregulation of proteins like Syntaxin3. nih.govresearchgate.net

Contribution to Understanding Receptor Cross-Talk and Allosteric Modulation

The pharmacological actions of this compound are not limited to its direct effects on individual receptors. The compound is also instrumental in studying the complex interplay, or "cross-talk," between different receptor systems. A key area of this research is the interaction between sigma receptors and other receptor types, such as opioid and NMDA receptors.

The discriminative stimulus properties of N-Allylnormetazocine have been shown to be similar to those of dissociative anesthetics like phencyclidine (PCP), suggesting a shared mechanism of action that may involve both sigma and PCP/NMDA receptors. nih.govnih.gov While N-Allylnormetazocine binds to both sigma and PCP binding sites, its behavioral effects cannot be explained by its actions at either site alone, pointing towards a concurrent action at both. nih.gov This makes it a useful tool for investigating the functional integration of these two receptor systems.

Furthermore, the concept of allosteric modulation, where a ligand binds to a site on a receptor that is different from the primary (orthosteric) binding site to modulate its activity, is a growing area of pharmacology. u-strasbg.frnih.govmdpi.com While direct evidence for N-Allylnormetazocine acting as an allosteric modulator on other receptors is still emerging, its ability to influence multiple receptor systems and ion channels suggests it could be a valuable probe in studies of allosteric modulation. For example, the way sigma-1 receptor activation by ligands like N-Allylnormetazocine modulates ion channel activity could be an indirect form of allosteric regulation. sigmaaldrich.cnresearchgate.net The study of such intricate interactions is crucial for developing novel therapeutic agents with more refined mechanisms of action.

Q & A

Basic Research Questions

Q. What analytical methodologies are commonly employed to quantify N-Allylnormetazocine hydrochloride in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is a standard approach for quantifying structurally similar compounds. For example, nefazodone hydrochloride is analyzed using a C18 column, a mobile phase of acetonitrile-phosphate buffer (pH 3.0), and a flow rate of 1.5 mL/min, with detection at 254 nm . While specific protocols for this compound are not detailed in the evidence, this framework can be adapted with validation for sensitivity, selectivity, and linearity in target matrices (e.g., plasma or brain tissue).

Q. How do researchers assess the receptor binding profile of this compound?

- Methodology :

- In vitro assays : Radioligand binding studies using σ1 receptor-expressing cell membranes or brain homogenates. Competitive displacement assays with labeled σ1 agonists (e.g., (+)-[³H]SKF-10,047) quantify binding affinity (Ki values).

- In vivo models : Behavioral assays in rodents, such as prepulse inhibition (PPI) disruption in mice, help identify receptor interactions. For instance, N-Allylnormetazocine’s PPI effects are not blocked by κ-opioid receptor (KOR) or σ1 antagonists, suggesting primary action via phencyclidine (PCP)-sensitive receptors .

Q. What in vivo models are utilized to study the psychotomimetic effects of this compound?

- Experimental Design :

- Rodent PPI models : Administer N-Allylnormetazocine (0.1–10 mg/kg, i.p.) to mice and measure acoustic startle response inhibition. Dose-dependent PPI disruption indicates psychotomimetic activity .

- Seizure threshold assays : Evaluate effects on flurothyl-induced seizures in rats to assess pro- or anticonvulsant properties, as seen in benzomorphan-class opioids .

Advanced Research Questions

Q. How can contradictory data on this compound’s primary receptor targets (σ1 vs. PCP receptors) be resolved?

- Conflict Analysis :

- Stereoisomer studies : Compare (+)- and (−)-N-Allylnormetazocine isomers. (+)-NANM shows stronger PPI disruption, independent of σ1 or KOR antagonism, implicating PCP receptor interactions .

- Knockout models : Use σ1 receptor knockout mice to isolate receptor-specific effects. If behavioral or mitochondrial effects persist, non-σ1 mechanisms (e.g., NMDA receptor modulation) are likely .

Q. What experimental strategies are optimal for evaluating this compound’s mitochondrial mechanisms in Alzheimer’s disease (AD) models?

- Methodological Framework :

- In vitro AD models : Treat triple-transgenic AD neurons with N-Allylnormetazocine (1–10 µM) and measure mitochondrial membrane potential (JC-1 staining) and ATP production. σ1 agonists like ANAVEX 2-73 partially restore mitochondrial function, suggesting similar pathways .

- Transcriptomic profiling : RNA-seq or proteomics can identify mitochondrial proteins (e.g., Complex I subunits) modulated by the compound.

Q. How should researchers address stereoisomer-specific activity disparities in this compound?

- Experimental Design :

- Chiral separation : Use chiral HPLC or supercritical fluid chromatography to isolate (+)- and (−)-enantiomers.

- Dose-response comparisons : Test each isomer in PPI (0.1–10 mg/kg) and receptor binding assays. (+)-NANM’s superior efficacy in PPI disruption highlights stereochemical selectivity .

Q. What preclinical models best evaluate this compound’s therapeutic potential for neurodegenerative diseases?

- Model Selection :

- Transgenic rodents : 3xTg-AD mice to assess cognitive rescue (Morris water maze) and amyloid/tau pathology.

- Mitochondrial assays : Isolate cortical mitochondria to measure oxidative phosphorylation (Seahorse analyzer) after chronic dosing (5 mg/kg/day, 4 weeks) .

Key Methodological Considerations

- Data Validation : Replicate findings across multiple models (e.g., in vitro binding + in vivo behavior) to confirm receptor mechanisms.

- Dose Optimization : Conduct pharmacokinetic studies to establish brain penetrance and therapeutic windows.

- Controls : Include σ1 agonists (e.g., ANAVEX 2-73) and PCP receptor antagonists (e.g., MK-801) as comparators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.